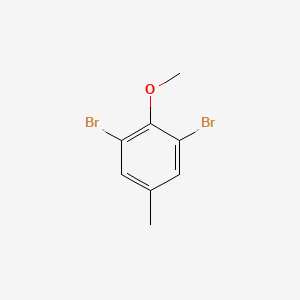

2,6-Dibromo-4-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOLQYYMMKYVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199646 | |

| Record name | 2,6-Dibromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51699-89-9 | |

| Record name | 1,3-Dibromo-2-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51699-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051699899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-methylanisole

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2,6-Dibromo-4-methylanisole (CAS No. 51699-89-9), a key intermediate in the development of various fine chemicals and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

This compound, systematically named 1,3-dibromo-2-methoxy-5-methylbenzene, is a halogenated aromatic ether. Its structure, featuring a methoxy group ortho to two bromine atoms and para to a methyl group, presents a unique electronic and steric environment. This substitution pattern makes it a valuable precursor for introducing specific functionalities through cross-coupling reactions, nucleophilic aromatic substitution, or metallation, enabling the construction of complex molecular architectures. The strategic placement of the bromine atoms allows for selective functionalization, making it a versatile building block in medicinal chemistry and materials science.

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The most direct and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methylanisole (also known as p-cresyl methyl ether). The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The synergistic effect of these two groups strongly directs the incoming electrophile (bromine) to the positions ortho to the powerful methoxy group.

Reaction Mechanism and Rationale

The bromination of 4-methylanisole proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it highly susceptible to attack by an electrophile.[1] In this case, molecular bromine (Br₂) acts as the electrophile. The reaction is typically carried out in a suitable solvent that can facilitate the reaction without participating in it.

The key steps of the mechanism are:

-

Polarization of Bromine: The approaching nucleophilic aromatic ring induces a dipole in the Br-Br bond, making one bromine atom electrophilic.

-

Nucleophilic Attack: The electron-rich pi system of the 4-methylanisole attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the solvent or the bromide ion formed in the previous step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.

Due to the strong directing effect of the methoxy group, substitution occurs at both positions ortho to it, leading to the desired 2,6-dibrominated product.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Equipment:

-

4-Methylanisole (p-cresyl methyl ether)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or other suitable recrystallization solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Safety Precautions:

-

Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure proper ventilation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution of 4-methylanisole via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid and HBr) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexanes, or by column chromatography on silica gel.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following data are expected for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈Br₂O[3] |

| Molecular Weight | 279.96 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| CAS Number | 51699-89-9 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For comparison, the NMR data of the starting material, 4-methylanisole, is presented alongside the expected data for the product.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Methylanisole | ~7.08 (d, 2H), ~6.79 (d, 2H), ~3.76 (s, 3H, -OCH₃), ~2.28 (s, 3H, -CH₃) | ~157.6, ~129.8, ~130.0, ~113.8, ~55.1 (-OCH₃), ~20.5 (-CH₃) |

| This compound (Expected) | ~7.2-7.4 (s, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃) | ~155 (C-OCH₃), ~135 (C-CH₃), ~132 (Ar-H), ~115 (C-Br), ~60 (-OCH₃), ~20 (-CH₃) |

Note: The expected chemical shifts for this compound are estimations based on substituent effects and data from similar compounds. The two aromatic protons are expected to be equivalent and appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) stretch | 3100-3000 |

| C-H (aliphatic) stretch | 3000-2850 |

| C=C (aromatic) stretch | 1600-1450 |

| C-O (ether) stretch | 1250-1000 |

| C-Br stretch | 680-515 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Parameter | Expected Value/Observation |

| Molecular Ion (M⁺) | m/z ~278, 280, 282 (in a characteristic 1:2:1 ratio due to the two bromine isotopes, ⁷⁹Br and ⁸¹Br) |

| Key Fragmentation Ions | Loss of CH₃, OCH₃, Br, and combinations thereof. |

The isotopic pattern for the molecular ion is a definitive indicator of the presence of two bromine atoms in the molecule.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound, a valuable and versatile chemical intermediate. The provided protocol, grounded in the principles of electrophilic aromatic substitution, is designed for efficiency and high purity. The detailed characterization data, including expected NMR, IR, and mass spectrometry results, provide a comprehensive framework for product verification. By following the methodologies and safety precautions detailed herein, researchers can confidently synthesize and characterize this important compound for their applications in drug discovery and materials science.

References

-

NMR: Intermediate Level, Spectrum 5. (n.d.). Retrieved from [Link]

- Method for purifying a bromine compound. (2002). Google Patents.

-

2,6-Dibromo-4-methylaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

2,6-Dibromo-4-methylaniline. (n.d.). NIST WebBook. Retrieved from [Link]

- Process for the preparation of 4-bromo-3-alkylphenyl ethers. (n.d.). Google Patents.

- A kind of method for preparing 2-bromo-4-methylphenol. (n.d.). Google Patents.

-

This compound. (n.d.). GSRS. Retrieved from [Link]

-

An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. (2025). ResearchGate. Retrieved from [Link]

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved from [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved from [Link]

- Anisole bromination. (n.d.). Google Patents.

-

1H NMR of 4-Methylanisole. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Synthesis of (b) 2,4-Dibromo-6-methylanisole. (n.d.). PrepChem.com. Retrieved from [Link]

- Synthesis method of 4-bromo-3-methyl anisole. (n.d.). Patsnap.

-

Analysis of p-cresol (CAS: 106-44-5) in laboratories. (2024). Analytice. Retrieved from [Link]

-

RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT p-Methylanisole, CAS Registry Number 104-93-8. (2018). RIFM. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (n.d.). MDPI. Retrieved from [Link]

-

2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-Bromo-4-methylanisole. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/13C-NMR-Substituent-Chemical-Shifts-in-6-(4-Phene/4f0a9b8e8d3e3c1a1b8c8d8c8d8c8d8c8d8c8d8c]([Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2,6-Dibromo-4-methylanisole

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Dibromo-4-methylanisole is a halogenated aromatic ether with the chemical formula C₈H₈Br₂O.[1][2][3] Its structure, featuring a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal and agricultural chemistry.[1][4] The precise structural elucidation and quality control of such compounds are paramount, relying on a suite of analytical techniques. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data provides unambiguous confirmation of its molecular architecture.

The molecular weight of the compound is approximately 279.96 g/mol .[3][4] Its structure is systematically named 1,3-dibromo-2-methoxy-5-methylbenzene.[2][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The plane of symmetry passing through the methoxy and methyl groups renders the two aromatic protons (at C3 and C5) and the two bromine-substituted carbons (C2 and C6) chemically equivalent.

Expected ¹H NMR Signals:

-

Aromatic Protons (H-3, H-5): A single signal is expected for these two equivalent protons. Its chemical shift will be downfield due to the deshielding effects of the adjacent electronegative bromine and oxygen atoms.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.

-

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.30 - 7.50 | 2H | Singlet | Ar-H |

| ~3.80 - 3.90 | 3H | Singlet | -OCH ₃ |

| ~2.30 - 2.40 | 3H | Singlet | Ar-CH ₃ |

Note: Predicted chemical shifts are based on standard values for similar aromatic compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry, only six distinct carbon signals are expected out of the eight carbon atoms present.

Expected ¹³C NMR Signals:

-

Four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4).

-

One signal for the methoxy carbon.

-

One signal for the methyl carbon.

The carbon bearing the methoxy group (C1) is expected to show a downfield resonance pattern typical of oxygen substitution.[4]

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 - 160 | C -OCH₃ (C1) |

| ~130 - 135 | C -CH₃ (C4) |

| ~130 - 135 | Ar-C H (C3, C5) |

| ~115 - 120 | C -Br (C2, C6) |

| ~55 - 60 | -OC H₃ |

| ~20 - 25 | Ar-C H₃ |

Note: Predicted chemical shifts are based on standard values and additivity rules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound confirms the presence of its key structural components.[4]

Interpretation of Key Absorption Bands:

-

C-H Stretching (Aromatic): A peak or series of peaks just above 3000 cm⁻¹ confirms the presence of hydrogens attached to the benzene ring.

-

C-H Stretching (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds in the methyl and methoxy groups.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretching (Ether): A strong, characteristic absorption band for the aromatic ether linkage typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.[4]

-

C-Br Stretching: The carbon-bromine bond vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Data Summary: Characteristic IR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1275 | C-O Stretch (Asymmetric) | Aryl Ether |

| 500 - 600 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification.

Molecular Ion Peak (M⁺): A key feature in the mass spectrum of this compound is the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion (M⁺) with three peaks:

-

M: Contains two ⁷⁹Br atoms.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is approximately 1:2:1, which is a definitive indicator of a dibrominated compound.[4] The mass spectrometric analysis reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 277.89, corresponding to the expected molecular weight.[4] The predicted monoisotopic mass is 277.8942 Da.[5]

Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include the loss of the methoxy group and the sequential loss of bromine atoms.[4]

Data Summary: Key Mass Fragments

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 278, 280, 282 | [C₈H₈Br₂O]⁺ | Molecular Ion (M⁺) cluster |

| 263, 265, 267 | [M - CH₃]⁺ | Loss of a methyl radical |

| 199, 201 | [M - Br]⁺ | Loss of a bromine radical |

| 184 | [M - Br - CH₃]⁺ | Loss of bromine and methyl radicals |

| 120 | [M - 2Br]⁺ | Loss of two bromine radicals |

Caption: Proposed MS fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for the analysis of a solid or liquid organic compound like this compound.

General Analytical Workflow

Caption: General workflow for spectroscopic analysis of an organic compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) into the mass spectrometer, often coupled with a Gas Chromatograph (GC) for separation and purification before ionization.

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

References

-

LookChem, "Cas 51699-89-9, this compound", LookChem, Available at: [Link]

-

Global Substance Registration System (GSRS), "this compound", GSRS, Available at: [Link]

-

PubChemLite, "this compound (C8H8Br2O)", PubChemLite, Available at: [Link]

Sources

physical and chemical properties of 2,6-Dibromo-4-methylanisole

An In-depth Technical Guide to 2,6-Dibromo-4-methylanisole

Introduction

This compound, systematically named 1,3-dibromo-2-methoxy-5-methylbenzene, is a halogenated aromatic ether.[1][2] Its molecular structure, featuring a methoxy group flanked by two sterically demanding bromine atoms on a toluene backbone, makes it a compound of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a representative synthetic protocol, and essential safety information, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is notable for the steric interactions between the ortho-positioned bromine atoms and the central methoxy group.[2] This steric hindrance influences the molecule's conformation, particularly the rotational barrier around the aromatic carbon-oxygen bond of the methoxy group.[2]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Br₂O | [1][2][3] |

| Molecular Weight | 279.96 g/mol | [2][3][4] |

| CAS Number | 51699-89-9 | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Synonyms | 1,3-dibromo-2-methoxy-5-methylbenzene, 2,6-Dibrom-4-methylanisol, 3,5-Dibromo-4-methoxytoluene | [1] |

| Solubility | Insoluble in water | [2] |

Chemical Properties and Reactivity

This compound serves as a versatile building block in the synthesis of more complex molecules. The bromine substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, while the bulky bromine atoms provide steric shielding, influencing the regioselectivity of further reactions.

Spectral Characteristics

While specific spectra are proprietary to their owners, the expected spectral characteristics can be inferred from the molecular structure:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.3-2.5 ppm). The aromatic protons will appear as a singlet due to their symmetrical environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the two bromine-bearing carbons, the methoxy- and methyl-substituted carbons, and the remaining aromatic carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, with intense M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.[2] The molecular ion peak would be observed at a mass-to-charge ratio of approximately 278, 280, and 282 amu.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.

Synthesis Protocol: Electrophilic Bromination of 4-Methylanisole

A common route to this compound involves the electrophilic bromination of 4-methylanisole. The methoxy group is a strong activating group and directs ortho and para. Since the para position is blocked by the methyl group, bromination occurs at the two ortho positions.

Reaction:

A simplified reaction scheme for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-methylanisole and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: A catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added to the flask. The catalyst polarizes the bromine molecule, increasing its electrophilicity.

-

Bromine Addition: Two equivalents of bromine (Br₂) dissolved in the same solvent are added dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[4]

-

Personal Protective Equipment:

-

First Aid Measures:

-

Storage and Disposal:

A workflow diagram for the safe handling and emergency procedures for this compound.

Conclusion

This compound is a valuable halogenated intermediate with well-defined structural and chemical properties. Its utility in organic synthesis, particularly in the construction of complex molecular frameworks, makes it a key compound for researchers in medicinal chemistry and materials science. Adherence to proper safety protocols is paramount when handling this and other halogenated aromatic compounds.

References

-

This compound - gsrs. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2,6-Dibromo-4-methylanisole in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibromo-4-methylanisole. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility.

Introduction: Understanding the Molecule

This compound, with a molecular formula of C₈H₈Br₂O and a molecular weight of approximately 279.96 g/mol , is a halogenated aromatic ether.[1][2][3] Its structure, featuring a substituted benzene ring, dictates its physicochemical properties and, consequently, its solubility profile. The presence of two bromine atoms significantly increases the molecule's molecular weight and has a pronounced effect on its polarity and intermolecular interactions.

The core principle governing solubility is "like dissolves like."[4][5] This means that substances with similar polarities tend to be soluble in one another. Polar compounds dissolve in polar solvents, while nonpolar compounds are best dissolved in nonpolar solvents. The solubility of this compound is therefore primarily determined by the interplay of its structural features: the largely nonpolar aromatic ring and methyl group, the moderately polar ether linkage, and the polarizable bromine atoms. While the carbon-bromine bonds are polar, the symmetrical arrangement of the two bromine atoms in many halogenated hydrocarbons can reduce the overall molecular dipole moment. Halogenated aromatic hydrocarbons are generally characterized by low solubility in water and miscibility with organic solvents.[6]

Predicted Solubility Profile

Below is a table summarizing the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The large, nonpolar aromatic and methyl components, along with the two bulky bromine atoms, outweigh the polarity of the ether group, leading to hydrophobicity.[1][6] |

| Methanol | Polar Protic | Sparingly Soluble | The polarity of methanol can interact with the ether group, but the overall nonpolar character of the solute will limit solubility. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the nonpolar regions of the solute. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is suitable for interacting with the ether linkage, and its aprotic nature does not hinder interactions with the nonpolar parts of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | As a halogenated solvent, DCM shares chemical similarities with the solute, enhancing solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a good solvent for a wide range of organic compounds due to its ability to solvate both polar and nonpolar moieties. |

| Toluene | Nonpolar Aromatic | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Hexane | Nonpolar Aliphatic | Moderately Soluble | While nonpolar, the lack of specific favorable interactions (like π-stacking) might result in slightly lower solubility compared to aromatic or more polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide array of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This protocol is designed to be self-validating by ensuring the system reaches equilibrium and that measurements are accurate and reproducible.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Methodology

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted sample and the calibration standards using a validated HPLC method.

-

-

Quantification and Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: A flowchart of the experimental workflow for solubility determination.

Theoretical Framework: Intermolecular Forces

The solubility of this compound in various organic solvents is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key interactions at play.

Caption: A diagram of intermolecular forces governing the dissolution process.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound, its solubility in nonpolar solvents like toluene is driven by favorable van der Waals forces and potential π-π interactions between the aromatic rings. In polar aprotic solvents like acetone, dipole-dipole interactions between the solvent and the ether linkage of the solute contribute significantly to solubility.

Conclusion

References

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

Sources

- 1. This compound | 51699-89-9 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. saltise.ca [saltise.ca]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

- 7. chemicalbook.com [chemicalbook.com]

A Guide to the Regioselective Bromination of 4-Methylanisole: Mechanism, Protocol, and Application

Abstract

This technical guide provides an in-depth examination of the electrophilic bromination of 4-methylanisole, a classic yet highly relevant transformation in modern organic synthesis. We will dissect the core mechanistic principles that govern this reaction, with a particular focus on the interplay of electronic and steric effects that dictate its high regioselectivity. This document is designed for researchers, chemists, and drug development professionals, offering not only a robust theoretical framework but also a field-proven experimental protocol for the synthesis of 2-bromo-4-methylanisole. The guide further explores the significance of bromoarene intermediates in the pharmaceutical industry, grounding the discussion in practical applications.

Introduction: The Significance of Bromoarenes

Halogenated aromatic compounds, particularly bromoarenes, are indispensable building blocks in the synthesis of complex organic molecules.[1] Their utility stems from their ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. This capability is a cornerstone of modern medicinal chemistry, where the construction of intricate molecular scaffolds is essential for developing novel therapeutics.[2][3]

The electrophilic aromatic substitution (EAS) reaction is the most common method for introducing a bromine atom onto an aromatic ring.[1][4] For electron-rich substrates like 4-methylanisole (also known as p-cresyl methyl ether), this reaction proceeds readily. However, the presence of two distinct activating substituents presents a fascinating challenge in regioselectivity, making it an excellent case study for understanding the subtle principles that govern aromatic reactivity. This guide will elucidate the mechanism that leads to a specific, predictable outcome.

The Electronic Landscape of 4-Methylanisole

The regiochemical outcome of the bromination of 4-methylanisole is dictated by the electronic properties of its two activating groups: the methoxy (-OCH₃) group and the methyl (-CH₃) group. Both are classified as ortho, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack.

The methoxy group is a powerful activating group due to the resonance effect (+M) of the oxygen's lone pairs, which delocalize into the aromatic ring, increasing its electron density and nucleophilicity.[5] The methyl group is a weaker activator, operating primarily through hyperconjugation and a weak inductive effect (+I). When both are present, the more powerful activating group—the methoxy group—exerts dominant control over the position of substitution.

| Substituent | Activating Effect | Directing Effect | Primary Mechanism of Action |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para | +M (Resonance) > -I (Inductive) |

| -CH₃ (Methyl) | Weakly Activating | ortho, para | Hyperconjugation, +I (Inductive) |

In 4-methylanisole, the para position relative to the strongly activating methoxy group is blocked by the methyl group. Therefore, electrophilic attack is directed to the positions ortho to the methoxy group, namely C2 and C6.

The Core Mechanism of Electrophilic Bromination

The bromination of an activated aromatic ring is a stepwise process involving the generation of an electrophile, its subsequent attack by the nucleophilic ring, and the restoration of aromaticity.[6]

Step 1: Generation of the Bromine Electrophile

For highly activated rings like 4-methylanisole, harsh conditions (e.g., Br₂ with a strong Lewis acid like FeBr₃) can lead to over-reaction and the formation of polybrominated byproducts.[7] A milder and more controlled approach involves the use of N-Bromosuccinimide (NBS), which provides a slow, low-concentration source of electrophilic bromine, thus enhancing selectivity.[8][9] While various mechanisms for NBS bromination exist depending on the conditions, it effectively delivers a Br⁺ equivalent for the reaction. For the classic Br₂/FeBr₃ method, the Lewis acid polarizes the Br-Br bond, creating a potent electrophile.[10]

Step 2: Nucleophilic Attack and Sigma Complex Formation

The electron-rich π-system of 4-methylanisole attacks the electrophilic bromine atom. The attack occurs preferentially at the C2 position, which is ortho to the strongly directing methoxy group and meta to the methyl group. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

The stability of this intermediate is key to the reaction's regioselectivity. When the attack occurs at C2, one of the key resonance structures places the positive charge on C1, directly adjacent to the oxygen of the methoxy group. This allows the oxygen's lone pair to delocalize and form a fourth resonance structure (an oxonium ion), which significantly stabilizes the intermediate. Attack at other positions does not benefit from this powerful stabilizing interaction.

Step 3: Deprotonation and Re-aromatization

In the final step, a weak base (such as the succinimide anion from NBS or Br⁻) removes the proton from the C2 position.[6] This collapses the sigma complex, restores the aromatic π-system, and yields the final product, 2-bromo-4-methylanisole.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The electrophilic bromination mechanism proceeds via a resonance-stabilized sigma complex.

A Practical Guide: Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-bromo-4-methylanisole using NBS. This self-validating system includes checkpoints and rationale to ensure reproducibility and high yield.

Materials and Reagents

-

4-Methylanisole (99%)

-

N-Bromosuccinimide (NBS) (99%)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow

Caption: A standard workflow for the synthesis, purification, and analysis of 2-bromo-4-methylanisole.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanisole (e.g., 10.0 mmol, 1.22 g). Dissolve it in 50 mL of anhydrous acetonitrile.

-

Causality: Anhydrous solvent is used to prevent side reactions of NBS with water.

-

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0 °C.

-

Causality: Low temperature helps to control the reaction rate, preventing di-bromination and improving regioselectivity.

-

-

NBS Addition: Slowly add N-Bromosuccinimide (10.5 mmol, 1.87 g, 1.05 eq) in small portions over 30 minutes.

-

Causality: Portion-wise addition maintains a low concentration of the brominating agent, minimizing side reactions. A slight excess of NBS ensures full conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then remove the ice bath and let it stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-methylanisole spot is no longer visible.

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

-

Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted NBS or molecular bromine, which would otherwise complicate the workup.

-

-

Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of water and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).

-

Causality: The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to afford pure 2-bromo-4-methylanisole as a liquid.

Product Characterization

The identity and purity of the synthesized 2-bromo-4-methylanisole should be confirmed by standard analytical techniques.

| Analysis | Expected Result for 2-Bromo-4-methylanisole |

| Formula | C₈H₉BrO[11] |

| Molecular Weight | 201.06 g/mol [11] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 124-125 °C / 20 mmHg |

| ¹H NMR (CDCl₃) | δ ~7.4 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~155, 133, 131, 128, 112, 111, 56, 20 ppm.[11] |

| IR Spectroscopy | Peaks corresponding to C-O stretch (~1250 cm⁻¹), C-Br stretch (~650 cm⁻¹), and aromatic C-H/C=C stretches.[11] |

| Mass Spectrometry | Molecular ion peaks (M⁺, M⁺+2) with ~1:1 intensity ratio, characteristic of a monobrominated compound, at m/z 200 and 202.[11] |

Applications in Drug Development

The 2-bromo-4-methylanisole scaffold and related bromophenols are valuable precursors in pharmaceutical research. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity. Bromophenols isolated from marine algae have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[2][12][13] Synthetic analogues are often developed to optimize these properties, and intermediates like 2-bromo-4-methylanisole are crucial for such endeavors. For example, brominated aromatics can be key components in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies.

Conclusion

The bromination of 4-methylanisole is a powerful illustration of the principles of electrophilic aromatic substitution. By understanding the dominant activating effect of the methoxy group and leveraging mild reaction conditions, the reaction can be controlled to produce 2-bromo-4-methylanisole with high regioselectivity. The detailed mechanism and robust experimental protocol provided herein serve as a comprehensive resource for chemists in both academic and industrial settings. The utility of the resulting bromoarene product as a versatile intermediate underscores the continued importance of this fundamental reaction in the pursuit of new pharmaceuticals and functional materials.

References

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions – Halogenation of Benzene. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

Li, J. J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

-

Ghiasi, R. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylanisole. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. [Link]

-

Liu, D., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

-

Brown, H. C., & Nelson, K. L. (1953). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. Journal of the American Chemical Society. [Link]

-

Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. [Link]

-

ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. [Link]

-

MDPI. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]

-

SIELC Technologies. (2018). 2-Bromo-4-methylanisole. [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

-

Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. [Link]

-

ResearchGate. (2014). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]

-

National Institutes of Health. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 10. quora.com [quora.com]

- 11. 2-Bromo-4-methylanisole | C8H9BrO | CID 89143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Anisoles: Strategies, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted anisoles are a cornerstone structural motif in organic chemistry, prominently featured in pharmaceuticals, agrochemicals, and materials science.[1][2] The methoxy group imparts specific electronic and steric properties, influencing molecular interactions and metabolic stability, making these compounds highly valuable in drug design.[2][3][4] This guide provides an in-depth exploration of the core synthetic methodologies for accessing this important class of molecules, focusing on the underlying mechanisms, practical considerations, and a comparative analysis to inform strategic synthetic planning.

Foundational Strategies: Building the C-O Bond

The construction of the aryl ether linkage is the most common approach to synthesizing substituted anisoles. Both classical and modern methods have proven effective, with the choice depending on substrate scope, functional group tolerance, and desired reaction conditions.

Williamson Ether Synthesis: The Classic Approach

Developed in 1850, the Williamson ether synthesis remains a fundamental and widely used method for forming ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide (or other electrophile with a good leaving group) to form the ether.[5][6][7]

Mechanism & Causality: The reaction's success hinges on the SN2 pathway. A strong base is required to deprotonate the precursor phenol, generating a potent nucleophile (the phenoxide).[7][8] This nucleophile then performs a backside attack on the electrophilic carbon of the methylating agent (e.g., methyl iodide, dimethyl sulfate).[5][7] For anisole synthesis, primary methylating agents are ideal as they minimize the competing E2 elimination reaction, which can become significant with more sterically hindered electrophiles.[5][6][8]

Detailed Protocol: Synthesis of 4-Propylanisole

-

Step 1: Deprotonation. In a round-bottom flask, 4-propylphenol (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the complete formation of the sodium phenoxide.

-

Step 2: Methylation. Methyl iodide (CH₃I, 1.2 eq) is added dropwise to the solution. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours, or until TLC analysis indicates complete consumption of the starting phenol.

-

Step 3: Work-up & Purification. The reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-propylanisole.

Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, the SNAr reaction provides a direct route to anisoles. This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (typically a halide).[9]

Mechanism & Causality: The electron-withdrawing group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, which forms upon nucleophilic attack of methoxide. This stabilization lowers the activation energy for the reaction, allowing the substitution to proceed. The subsequent loss of the leaving group restores aromaticity and yields the substituted anisole. Microwave irradiation can often accelerate these reactions significantly.

Modern Era: Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has revolutionized C-O bond formation, offering milder conditions, broader substrate scope, and superior functional group tolerance compared to classical methods.

Buchwald-Hartwig C-O Coupling

The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, representing a powerful tool for diaryl ether and alkyl aryl ether synthesis.[10][11] The reaction couples phenols with aryl halides or triflates.[11][12]

Mechanism & Causality: The catalytic cycle is a well-studied process involving three key steps: oxidative addition, association/deprotonation, and reductive elimination.[13][14][15]

-

Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Association/Deprotonation: The phenol coordinates to the Pd(II) complex. A base then deprotonates the phenol to form a palladium-alkoxide complex.

-

Reductive Elimination: The aryl and methoxy groups are eliminated from the palladium center, forming the C-O bond of the product and regenerating the active Pd(0) catalyst.[13][14]

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) facilitate the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst.[12][16]

Caption: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling Reaction.

Detailed Protocol: Buchwald-Hartwig Synthesis of 2-Methoxybiphenyl

-

Step 1: Reaction Setup. To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., SPhos, 3.0 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq). The tube is evacuated and backfilled with argon.

-

Step 2: Addition of Reagents. 2-Bromobiphenyl (1.0 eq), methanol (2.0 eq), and anhydrous toluene are added via syringe.

-

Step 3: Reaction. The mixture is heated to 100 °C and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

-

Step 4: Work-up & Purification. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to afford 2-methoxybiphenyl.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol.[17][18] Traditionally, this reaction required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[9][17]

Mechanism & Causality: Modern iterations have significantly improved the reaction's utility. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[17] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures (80-120 °C), making it a more practical alternative.[17][19]

Chan-Lam C-O Coupling

The Chan-Lam coupling offers an alternative copper-catalyzed approach, utilizing arylboronic acids as the aryl source instead of aryl halides.[20][21][22] A key advantage is that the reaction can often be run at room temperature and open to the air, using a stoichiometric or catalytic amount of a copper(II) salt like Cu(OAc)₂.[20][21][23]

Mechanism & Causality: The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate.[21][22] The arylboronic acid transmetalates with the copper catalyst. The resulting copper-aryl species then coordinates with the alcohol. A final reductive elimination step forms the desired aryl ether and a Cu(I) species, which is re-oxidized to Cu(II) by oxygen from the air to complete the catalytic cycle.[22]

Functionalization of the Anisole Ring

An alternative strategy involves starting with anisole itself and introducing substituents through electrophilic aromatic substitution (EAS).

Mechanism & Causality: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group.[24][25][26] The lone pairs on the oxygen atom donate electron density into the benzene ring through resonance, making the ortho and para positions particularly electron-rich and thus highly susceptible to attack by electrophiles.[25][26] This high reactivity means that reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation often proceed under mild conditions.[27][28] For example, the bromination of anisole is rapid and gives predominantly the para-bromo isomer.[27]

Caption: Electrophilic Aromatic Substitution Pathways for Anisole.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route depends on a multitude of factors. The following table provides a comparative summary to aid in this decision-making process.

| Method | Aryl Source | Key Reagents | Temperature | Advantages | Limitations |

| Williamson Ether Synthesis | Phenol | Strong Base, CH₃-X | 0 °C to RT | Cost-effective, simple, scalable.[5][29] | Limited to phenols; base-sensitive functional groups may be problematic.[8] |

| SNAr | Activated Aryl Halide | NaOMe | Reflux | Good for electron-deficient systems; often high-yielding.[9] | Requires specific electronic activation of the aryl halide. |

| Buchwald-Hartwig Coupling | Aryl Halide/Triflate | Pd Catalyst, Ligand, Base | 80-120 °C | Excellent functional group tolerance; broad substrate scope.[10][11][12] | Catalyst/ligand cost; requires inert atmosphere. |

| Ullmann Condensation | Aryl Halide | Cu Catalyst, Ligand, Base | 80-220 °C | Lower cost catalyst than Pd; good for specific substrates.[17][19] | Often requires higher temperatures and stronger bases than Pd-catalysis.[9][17] |

| Chan-Lam Coupling | Arylboronic Acid | Cu(OAc)₂, Base | RT to 80 °C | Mild conditions (often in air); avoids halide reagents.[20][21][22] | Boronic acids can be expensive; potential for homocoupling.[22] |

| Electrophilic Substitution | Anisole | Electrophile, Lewis Acid | 0 °C to Reflux | Direct functionalization of the anisole core.[27] | Regioselectivity can be an issue (ortho/para mixtures); polysubstitution possible. |

Conclusion and Future Outlook

The synthesis of substituted anisoles is a mature field with a rich arsenal of reliable and versatile methodologies. While classical methods like the Williamson ether synthesis remain relevant for their simplicity and cost-effectiveness, modern metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig and Chan-Lam couplings, provide unparalleled scope and functional group tolerance, which are critical in the complex settings of drug discovery and development. Future developments will likely focus on further expanding the catalytic scope to include more challenging substrates, developing more sustainable and economical catalyst systems (e.g., using earth-abundant metals), and employing enabling technologies like flow chemistry for safer and more efficient production.

References

- Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?

- Brainly.in. (2023). Anisole undergoes electrophilic substitution reaction.

- Organic Chemistry Portal.

- ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis.

- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

- YouTube. (2023).

- Semantic Scholar. (2006). Recent Progress in Diaryl Ether Synthesis.

- Chegg. (2017).

- YouTube. (2023).

- ResearchGate. (2025). Recent Progress in Diaryl Ether Synthesis | Request PDF.

- Wikipedia. Williamson ether synthesis.

- Organic Chemistry Portal. Chan-Lam Coupling.

- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides.

- Wikipedia.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- YouTube. (2018).

- Benchchem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.

- Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. (2016).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Journal of the American Chemical Society. (2025).

- Google Patents.

- ResearchGate. Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction.

- Wikipedia. Chan–Lam coupling.

- ResearchGate. (2025).

- ACS Publications. (2025).

- NROChemistry. Chan-Lam Coupling: Mechanism & Examples.

- ResearchG

- PubMed. (2008). Preparation of fully substituted anilines for the synthesis of functionalized indoles.

- Wikipedia.

- YouTube. (2024). Introduction to cross-coupling reactions.

- Google Patents. (1988).

- PMC - NIH. Synthesis and Analgesic Activity of η6-(Anisole)- Triscarbonyl-Chromium(0).

- MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (2007). New ω‐substituted anisoles. VI. A new route to 2,4‐d compounds.

- Reddit. (2019).

- PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- PMC - PubMed Central. (2024).

- Wikipedia. Ullmann reaction.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- YouTube. (2019).

- Organic Chemistry Portal. Ullmann Reaction.

- Organic & Biomolecular Chemistry (RSC Publishing). (2022).

- YouTube. (2024).

- Scilit.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4746747A - Anisole derivatives - Google Patents [patents.google.com]

- 3. EP0219371A2 - Anisole derivatives - Google Patents [patents.google.com]

- 4. Synthesis and Analgesic Activity of η6-(Anisole)- Triscarbonyl-Chromium(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Chan-Lam Coupling [organic-chemistry.org]

- 21. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 22. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. quora.com [quora.com]

- 25. brainly.in [brainly.in]

- 26. Solved Anisole is activated towards electrophilic aromatic | Chegg.com [chegg.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. youtube.com [youtube.com]

- 29. youtube.com [youtube.com]

A Technical Guide to the Theoretical Electronic Structure of 2,6-Dibromo-4-methylanisole

Prepared by: Gemini, Senior Application Scientist

Foreword for Researchers and Drug Development Professionals

The precise characterization of a molecule's electronic landscape is fundamental to predicting its behavior, from chemical reactivity to biological interactions. For halogenated compounds such as 2,6-Dibromo-4-methylanisole (CAS: 51699-89-9), which serve as versatile building blocks in pharmaceutical and organic synthesis, a deep understanding of their electronic properties is not merely academic—it is a predictive tool for rational design.[1][2] The strategic placement of two bromine atoms and a methoxy group on the toluene scaffold creates a unique electronic environment that dictates its reactivity and potential for forming non-covalent interactions like halogen bonds, a feature of growing importance in drug design.[2][3]

This technical guide moves beyond a simple recitation of methods. It provides a validated, step-by-step computational protocol grounded in Density Functional Theory (DFT), explaining the causality behind each choice of functional and basis set. Our objective is to equip researchers with a robust framework to perform and interpret high-fidelity theoretical calculations, thereby accelerating the discovery and development process.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule like this compound, containing second-row elements and a heavy halogen, the selection of the computational approach is critical.

The Choice of Quantum Mechanical Method: Density Functional Theory (DFT)

DFT stands as the workhorse of modern computational chemistry for systems of this scale, offering an optimal balance between computational cost and predictive accuracy.[4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient.

-

Rationale for Functional Selection: The functional approximates the exchange-correlation energy. For halogenated aromatic systems, a functional that accurately models both electron correlation and non-covalent interactions is paramount.

-

B3LYP: A popular and widely used hybrid functional that often provides reliable geometries and electronic properties for organic molecules.[6][7][8]

-

ωB97X-D: A range-separated hybrid functional incorporating empirical dispersion corrections. It has demonstrated excellent performance for predicting properties of halogenated hydrocarbons and systems where non-covalent interactions are significant.[4][5][9]

-

For this guide, we recommend the ωB97X-D functional to ensure an accurate description of the electronic effects introduced by the bromine atoms.

The Basis Set: A Language for Electrons

A basis set is the set of mathematical functions used to construct the molecular orbitals.[10] The choice is especially critical for heavy elements like bromine.

-

Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used, but may not be the most efficient choice for heavier elements.[10][11]

-

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are designed for systematically converging towards the complete basis set limit and are highly reliable, though computationally demanding.[7][10]

-

Karlsruhe "def2" basis sets (e.g., def2-TZVP): This family of basis sets is well-balanced, highly efficient, and available for most of the periodic table, making them an excellent choice for DFT calculations involving elements like bromine.[7][12][13]

We recommend the def2-TZVP (valence triple-zeta with polarization) basis set. It provides the necessary flexibility to describe the valence electrons and polarization effects on all atoms, including the heavy bromine atoms, without incurring excessive computational cost.[13]

| Parameter | Recommended Choice | Rationale |

| Software | Gaussian, ORCA, GAMESS | Industry-standard quantum chemistry packages.[14][15] |

| Method | Density Functional Theory (DFT) | Optimal balance of accuracy and cost for this molecular size.[4][5] |

| Functional | ωB97X-D | Accurately models dispersion and effects in halogenated systems.[4][9] |

| Basis Set | def2-TZVP | Excellent balance of accuracy and efficiency for heavy atoms like Br.[13] |

Self-Validating Computational Workflow

This protocol is designed as a self-validating system. Each step confirms the integrity of the previous one, ensuring the final electronic properties are derived from a physically meaningful and stable molecular structure.

Caption: The relationship between calculated properties and their chemical meaning.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. [16]

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. [17][18][19]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites. [8][18]

-

Interpretation:

-

Red/Yellow Regions (Negative Potential): Electron-rich areas, such as those around the oxygen atom of the methoxy group. These are the most likely sites for electrophilic attack. [18] * Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Areas of nonpolar character, such as the aromatic ring's carbon framework.

-

For this compound, the MEP would clearly show a strongly negative region around the ether oxygen, making it a primary site for interaction with electrophiles or hydrogen bond donors.

Mulliken Population Analysis

This analysis partitions the total electron density among the atoms, yielding partial atomic charges. [17][20]This provides a quantitative measure of the intramolecular charge distribution and helps identify which atoms are electron-donating or electron-withdrawing. For this molecule, the analysis would confirm the high electronegativity of the oxygen and bromine atoms.

| Calculated Property | Interpretation | Significance for this compound |

| HOMO Energy | Electron-donating ability | Indicates reactivity towards electrophiles. |

| LUMO Energy | Electron-accepting ability | Indicates reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Chemical reactivity / Kinetic stability | A smaller gap suggests higher reactivity. [18] |

| MEP Surface | Reactive sites for non-covalent interactions | Identifies the ether oxygen as a key nucleophilic site. [18] |

| Mulliken Charges | Intramolecular charge distribution | Quantifies the electron-withdrawing effects of Br and O atoms. |

Conclusion